![molecular formula C21H44O4 B14753227 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane CAS No. 1522-97-0](/img/structure/B14753227.png)
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane is an organic compound with the molecular formula C21H44O4. It consists of 21 carbon atoms, 44 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its multiple ether linkages, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane typically involves the reaction of butanol with a suitable alkylating agent under controlled conditions. The process may include the use of catalysts to facilitate the formation of ether bonds. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, including those related to enzyme activity and membrane permeability. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can be compared with other similar compounds, such as:
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]methane: This compound has shorter alkyl chains, which may result in different physical and chemical properties.
1-[3-Ethoxy-2,2-bis(ethoxymethyl)propoxy]ethane: This compound has intermediate-length alkyl chains, providing a balance between the properties of the butoxy and methoxy derivatives.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties .
Propiedades
Número CAS |
1522-97-0 |
|---|---|
Fórmula molecular |
C21H44O4 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
1,3-dibutoxy-2,2-bis(butoxymethyl)propane |
InChI |
InChI=1S/C21H44O4/c1-5-9-13-22-17-21(18-23-14-10-6-2,19-24-15-11-7-3)20-25-16-12-8-4/h5-20H2,1-4H3 |
Clave InChI |
YPCIBCHBYPHQQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COCCCC)(COCCCC)COCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
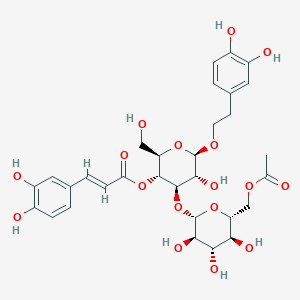
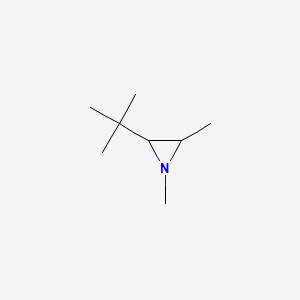

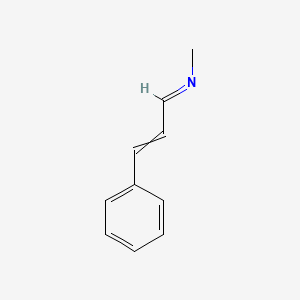
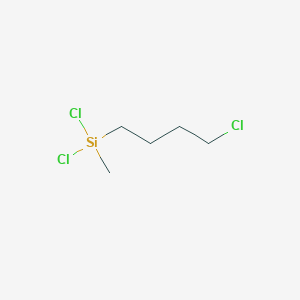
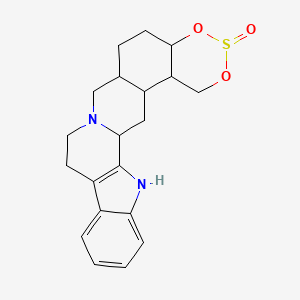
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
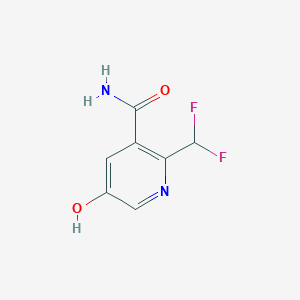
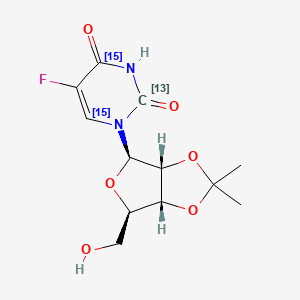
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
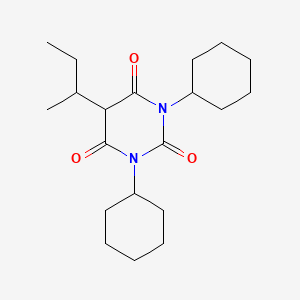
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
